Aflatoxin Q1
Overview
Description
Aflatoxin Q1 is a monohydroxylated derivative of aflatoxin B1, one of the major metabolites formed after the incubation of the microsomal fraction from the mammalian liver with aflatoxin B1 . Aflatoxins are a group of mycotoxins produced by certain species of Aspergillus fungi, particularly Aspergillus flavus and Aspergillus parasiticus . These toxins are known for their potent carcinogenic properties and are commonly found contaminating food and feed products .
Mechanism of Action
Target of Action
Aflatoxin Q1 (AFQ1) is a monohydroxylated derivative of Aflatoxin B1 (AFB1), a potent mycotoxin produced by fungi, especially Aspergillus . The primary targets of AFQ1 are the same as those of AFB1, which include various macromolecules in the body such as DNA, RNA, and proteins . The compound’s interaction with these targets can lead to a range of toxic effects, including genotoxicity, carcinogenicity, and immunotoxicity .
Mode of Action
The mode of action of AFQ1 is similar to that of AFB1. It is metabolized in the liver by cytochrome P450 (CYP450) enzymes, particularly CYP1A2 and CYP3A4 . This metabolism results in the formation of reactive intermediates, which can bind to DNA and other macromolecules, leading to DNA damage and potential mutations . This process is believed to be a key factor in the carcinogenicity of aflatoxins .
Biochemical Pathways
The biochemical pathways affected by AFQ1 are primarily those involved in the metabolism and detoxification of aflatoxins. The compound is metabolized by CYP450 enzymes in the liver, leading to the formation of reactive intermediates . These intermediates can then bind to DNA and other macromolecules, disrupting normal cellular functions and potentially leading to mutations . In addition, the metabolism of AFQ1 by CYP450 enzymes can lead to the production of reactive oxygen species (ROS), which can cause oxidative stress .
Pharmacokinetics
The metabolism of AFQ1 can lead to the formation of reactive intermediates, which can bind to DNA and other macromolecules . This process can influence the bioavailability of the compound, as well as its toxicity .
Result of Action
The primary result of AFQ1 action is the potential for DNA damage and mutations, which can lead to carcinogenicity . The compound’s interaction with DNA and other macromolecules can disrupt normal cellular functions, potentially leading to a range of toxic effects, including genotoxicity, carcinogenicity, and immunotoxicity . In addition, the metabolism of AFQ1 can lead to the production of ROS, which can cause oxidative stress and further contribute to its toxicity .
Action Environment
The action of AFQ1 can be influenced by various environmental factors. For example, the presence of other mycotoxins or substances can potentially affect the metabolism of AFQ1 and its toxicity . Additionally, factors such as temperature and humidity can influence the growth of Aspergillus fungi and the production of aflatoxins . Therefore, the action, efficacy, and stability of AFQ1 can be influenced by a range of environmental factors .
Biochemical Analysis
Biochemical Properties
Aflatoxin Q1 interacts with various enzymes and proteins in biochemical reactions. It is metabolized by cytochrome P450 enzymes, such as CYP3A4 and CYP2A13, into a reactive form that binds to DNA and albumin in blood serum . This reactive form, Aflatoxin B1-8,9-exo-epoxide, can either bind to liver proteins, resulting in acute aflatoxicosis, or to DNA, causing hepatocellular carcinoma .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It can cause oxidative stress, increase inflammation, cell infiltration, and lipid peroxidation, and decrease antioxidant capacity, leading to tissue damage in various organs . It also disrupts the cell cycle by affecting the mitotic phase, growth process, and DNA synthesis .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion into a reactive form that can bind to DNA and cause damage . This reactive form can also bind to other macromolecules like proteins or RNA, causing dysregulation of normal cellular functions and inhibition of proteins, DNA, and RNA synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, this compound production was found to be highest in solid media at certain temperatures
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Feeding farm animals with aflatoxin-contaminated feed can cause various severe toxic effects, leading to increased susceptibility to infectious diseases and increased mortality, weight loss, poor performance, and reduced reproductive capability .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized by cytochrome P450 enzymes into a reactive form that can bind to DNA and cause damage . This reactive form can also be conjugated with glutathione, a process catalyzed by Glutathione-S-Transferase (GST), leading to its detoxification .
Subcellular Localization
The subcellular localization of this compound is not clearly understood. Some aflatoxin biosynthetic enzymes have been found to be primarily localized to the cytoplasm, suggesting that they are cytosolic enzymes
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of aflatoxin Q1 involves the hydroxylation of aflatoxin B1. This process is typically carried out using liver microsomes, which contain the necessary cytochrome P450 enzymes to catalyze the hydroxylation reaction . The reaction conditions generally include an incubation period with the microsomal fraction at physiological pH and temperature.
Industrial Production Methods: Industrial production of this compound is not commonly practiced due to its toxic nature. for research purposes, it can be synthesized in controlled laboratory environments using the aforementioned hydroxylation process .
Chemical Reactions Analysis
Types of Reactions: Aflatoxin Q1 undergoes several types of chemical reactions, including:
Oxidation: this compound can be further oxidized to form more reactive species.
Reduction: It can undergo reduction reactions, although these are less common.
Substitution: Various substitution reactions can occur, particularly involving the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and various peroxides.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Conditions for substitution reactions often involve acidic or basic catalysts.
Major Products: The major products formed from these reactions include various hydroxylated and oxidized derivatives of this compound .
Scientific Research Applications
Aflatoxin Q1 has several applications in scientific research, including:
Chemistry: Used as a model compound to study the metabolism and detoxification pathways of aflatoxins.
Biology: Helps in understanding the biological effects of aflatoxins on cellular processes.
Medicine: Research on this compound contributes to the development of therapeutic strategies to mitigate aflatoxin toxicity.
Industry: Used in the development of detection methods for aflatoxin contamination in food and feed products
Comparison with Similar Compounds
Aflatoxin B1: The parent compound from which aflatoxin Q1 is derived.
Aflatoxin M1: Another hydroxylated metabolite of aflatoxin B1, commonly found in milk.
Aflatoxin P1: A metabolite formed in the liver, similar to this compound in its hydroxylation process.
Uniqueness: this compound is unique due to its specific hydroxylation pattern, which influences its reactivity and toxicity. Compared to aflatoxin B1, this compound has a different metabolic pathway and forms distinct DNA adducts .
Properties
IUPAC Name |
14-hydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O7/c1-21-9-5-10-11(6-2-3-22-17(6)23-10)15-14(9)12-7(18)4-8(19)13(12)16(20)24-15/h2-3,5-7,17-18H,4H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYNOTJLCULOEIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C3=C(C(=O)CC3O)C(=O)OC2=C4C5C=COC5OC4=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Aflatoxin Q1 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030753 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
55058-52-1, 52819-96-2 | |
Record name | Cyclopenta(c)furo(3',2':4,5)furo(2,3-h)(1)benzopyran-1,11-dione, 2,3,6a,9a-tetrahydro-3-hydroxy-4-methoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055058521 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aflatoxin Q1 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030753 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
265 °C | |
Record name | Aflatoxin Q1 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030753 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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